2-(4-fluorophenyl)quinolin-7-amine
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Overview
Description
2-(4-fluorophenyl)quinolin-7-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(4-fluorophenyl)quinolin-7-amine can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve the use of microwave irradiation or ultrasound to enhance reaction rates and yields .
Chemical Reactions Analysis
2-(4-fluorophenyl)quinolin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-(4-fluorophenyl)quinolin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: It is investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)quinolin-7-amine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death . Additionally, its anticancer activity may be attributed to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-fluorophenyl)quinolin-7-amine can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine also inhibits DNA synthesis but has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized form of quinoline and exhibits different reactivity and biological activity.
2-phenylquinoline: Lacks the fluorine substitution, which can significantly alter its chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenyl)quinolin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKJJSSCVQROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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